2-(Pyrrolidin-1-yl)aniline
Overview
Description
2-(Pyrrolidin-1-yl)aniline, also known as 2-pyrrolidinoaniline, is an organic compound with the molecular formula C10H14N2. It is a derivative of aniline where the amino group is substituted with a pyrrolidine ring.
Mechanism of Action
Target of Action
It is known that pyrrolidine alkaloids, a group to which 2-pyrrolidin-1-ylaniline belongs, have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to a range of biological activities . The specific interactions and resulting changes would depend on the particular target and the context of the interaction.
Biochemical Pathways
Given the wide range of biological activities associated with pyrrolidine alkaloids, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific pathway and the context of the interaction.
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Given the wide range of biological activities associated with pyrrolidine alkaloids, it can be inferred that the compound could potentially have a variety of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It is known that the pyrrolidine ring, a key structural component of 2-Pyrrolidin-1-ylaniline, plays a crucial role in the interaction with various biomolecules . The pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Cellular Effects
Compounds with a similar pyrrolidine structure have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that the pyrrolidine ring in the structure of 2-Pyrrolidin-1-ylaniline may interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized efficiently under ultrasound irradiation, suggesting its stability under certain conditions .
Metabolic Pathways
Compounds with similar pyrrolidine structures have been implicated in various metabolic processes .
Subcellular Localization
It is known that the pyrrolidine ring, a key structural component of 2-Pyrrolidin-1-ylaniline, can influence the spatial orientation of substituents, potentially affecting the compound’s localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)aniline typically involves the reaction of aniline with pyrrolidine under basic conditions. One common method is the nucleophilic substitution reaction where aniline reacts with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The reaction conditions are carefully controlled to ensure the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, forming various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed: The major products formed from these reactions include N-oxides, substituted anilines, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Pyrrolidin-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with similar structural features.
Pyrrolidin-2,5-dione: Another related compound with a different substitution pattern.
Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring
Uniqueness: 2-(Pyrrolidin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-pyrrolidin-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPUBGCFJMIZDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359086 | |
Record name | 2-pyrrolidin-1-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21627-58-7 | |
Record name | 2-pyrrolidin-1-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyrrolidin-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.